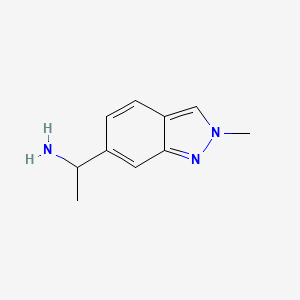

6-(1-Aminoethyl)-2-methyl-2H-indazole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H13N3 |

|---|---|

Molecular Weight |

175.23 g/mol |

IUPAC Name |

1-(2-methylindazol-6-yl)ethanamine |

InChI |

InChI=1S/C10H13N3/c1-7(11)8-3-4-9-6-13(2)12-10(9)5-8/h3-7H,11H2,1-2H3 |

InChI Key |

DCZVEEJJRQFVBS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC2=NN(C=C2C=C1)C)N |

Origin of Product |

United States |

Synthetic Methodologies for 6 1 Aminoethyl 2 Methyl 2h Indazole and Its Analogues

Strategies for 2H-Indazole Core Construction

The formation of the 2H-indazole scaffold, as opposed to its more thermodynamically stable 1H-indazole tautomer, requires specific regioselective strategies. nih.gov A variety of methods have been developed, leveraging different catalytic systems and reaction mechanisms to achieve this outcome.

Applications of the Davis-Beirut Reaction in 2H-Indazole Synthesis

The Davis-Beirut reaction is a powerful method for the synthesis of 2H-indazoles. nih.gov This reaction typically proceeds via the base-catalyzed condensation of an o-nitrobenzaldehyde with a primary amine, leading to an N,N-bond forming heterocyclization. rsc.org A key intermediate in this process is the o-nitrosobenzylidine imine, which undergoes cyclization to form the 2H-indazole ring. nih.govrsc.org

Initially, the reaction was shown to effectively produce 3-alkoxy-2H-indazoles from o-nitrobenzaldehydes or 1-(bromomethyl)-2-nitrobenzenes in the presence of potassium hydroxide (B78521) and an alcohol. rsc.org Further studies demonstrated that the reaction conditions could be modulated to synthesize a variety of 2H-indazole derivatives, including 3-amino-2H-indazoles. rsc.org The addition of water to the reaction mixture has been found to significantly increase the yield of 2H-indazoles, although excessive water can lead to a decrease in yield due to competing reaction pathways. nih.gov The versatility of the Davis-Beirut reaction allows for the synthesis of 2H-indazoles with diverse substitutions on the heterocyclic ring system. nih.gov

Palladium-Catalyzed Intramolecular Amination and C-H Functionalization for 2H-Indazoles

Palladium-catalyzed reactions are a cornerstone of modern synthetic chemistry and have been extensively applied to the synthesis of 2H-indazoles. These methods often involve the intramolecular formation of a carbon-nitrogen bond. One such strategy is the palladium-catalyzed intramolecular amination of N-aryl-N-(o-bromobenzyl)hydrazines, which cyclize to form 2-aryl-2H-indazoles. mdpi.comresearchgate.net The combination of Pd(OAc)₂ with a suitable phosphine (B1218219) ligand like dppf and a base such as t-BuONa has proven effective for this transformation. mdpi.comnih.gov This method is notable for constructing the N(1)–C(7a) bond and tolerates a range of electron-donating and electron-withdrawing groups on the substrates. mdpi.comresearchgate.net

Another advanced approach involves the palladium-catalyzed intramolecular C-H functionalization of benzophenone (B1666685) tosylhydrazones. nih.govevitachem.com This reaction, often assisted by co-catalysts like Cu(OAc)₂, provides an alternative route to the indazole nucleus and can exhibit interesting chemo- and regioselectivity, particularly with electron-rich substrates. nih.govevitachem.com These methods highlight the power of palladium catalysis to create complex heterocyclic structures from readily available starting materials under relatively mild conditions. evitachem.com

Reductive Cyclization Methodologies of Nitroarene Precursors to Access 2H-Indazoles

The reductive cyclization of ortho-substituted nitroarenes is a classic and robust strategy for synthesizing indazole rings. The Cadogan reaction, a well-known example, typically involves the deoxygenation of a nitro group in the presence of a phosphite (B83602) reagent to generate a nitrene intermediate, which then undergoes cyclization. researchgate.net While traditionally requiring harsh conditions, milder, one-pot modifications have been developed. researchgate.netpreprints.org

A modern variation involves the condensation of an ortho-nitrobenzaldehyde with a primary amine to form an ortho-imino-nitrobenzene intermediate. researchgate.netpreprints.org This intermediate then undergoes a reductive cyclization promoted by a reducing agent like tri-n-butylphosphine to afford the 2H-indazole product under mild conditions. researchgate.netpreprints.org This one-pot approach is operationally simple, avoids the isolation of intermediates, and is compatible with a diverse range of aromatic and aliphatic amines, including those with stereocenters. researchgate.net Studies have also provided evidence for non-nitrene pathways, identifying 2H-indazole N-oxides as competent intermediates in these cyclizations, which can then be reduced to the final 2H-indazole product. researchgate.net

One-Pot Multicomponent Reaction Strategies for Indazole Synthesis

One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules in a single operation, minimizing waste and saving time. Several MCRs have been developed for the synthesis of 2H-indazoles.

As mentioned previously, a notable example is the copper-catalyzed three-component synthesis from 2-bromobenzaldehydes, primary amines, and sodium azide. nih.govnih.gov This method exemplifies the power of MCRs by forming two new bonds (C-N and N-N) in a single pot. nih.gov Another powerful one-pot strategy combines condensation with a Cadogan-type reductive cyclization. nih.govresearchgate.netpreprints.org In this approach, ortho-nitrobenzaldehydes react with amines to form an imine, which is then reduced and cyclized in situ using a phosphine reagent to yield the 2H-indazole. researchgate.netpreprints.org Such methods are prized for their efficiency and the ability to generate structurally diverse indazole libraries from simple, commercially available starting materials. researchgate.net

Functionalization Strategies for the Introduction of the Aminoethyl Moiety at the Indazole Core

Once the 2-methyl-2H-indazole core is established, the key remaining challenge is the introduction of the 1-aminoethyl group at the C6-position. This can be achieved by starting with an indazole already functionalized at the 6-position, such as with a nitro or amino group.

A plausible and efficient synthetic route starts from 3-methyl-6-nitro-1H-indazole. mdpi.comresearchgate.net This starting material can be N-methylated at the N2 position, followed by reduction of the nitro group to an amine, yielding 2,3-dimethyl-2H-indazol-6-amine. mdpi.com While this provides a close analogue, a similar strategy can be envisioned for the target molecule.

A potential synthesis for 6-(1-Aminoethyl)-2-methyl-2H-indazole could begin with 2-methyl-6-nitro-2H-indazole. The synthetic steps would be as follows:

Reduction of the Nitro Group: The nitro group at the C6-position can be reduced to a primary amine (6-amino-2-methyl-2H-indazole) using standard reducing agents such as hydrogen gas with a palladium catalyst (H₂/Pd-C), tin(II) chloride (SnCl₂), or iron (Fe) in acidic medium. nih.govmdpi.com

Introduction of the Ethyl Group: The resulting 6-amino-2-methyl-2H-indazole can then be converted to the target compound. A direct method involves reductive amination. This reaction would use acetaldehyde, which reacts with the 6-amino group to form an intermediate imine. The imine is then reduced in situ by a reducing agent like sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) to yield the final this compound.

Synthetic Routes for the C6-Aminoethyl Side Chain Installation

The introduction of the 1-aminoethyl group at the C6 position of the 2-methyl-2H-indazole scaffold can be approached through several synthetic strategies. A common and effective method begins with a pre-functionalized indazole ring, typically at the 6-position, which is then elaborated to the desired side chain.

One prominent route commences with 6-nitro-1H-indazole . This starting material can be methylated to yield a mixture of N1 and N2 isomers, from which 2-methyl-6-nitro-2H-indazole is isolated. nih.govresearchgate.net The nitro group is a versatile precursor and can be reduced to an amino group to form 6-amino-2-methyl-2H-indazole . mdpi.com The conversion of this amino group to the 1-aminoethyl moiety presents a synthetic challenge. A potential, albeit multi-step, pathway could involve diazotization of the 6-amino group, followed by a Sandmeyer-type reaction to introduce a functional group that can be converted to the target side chain.

A more direct and convergent approach involves the Friedel-Crafts acylation of 2-methyl-2H-indazole. Although direct acylation of the indazole ring can be complex due to the presence of the two nitrogen atoms, which can coordinate to the Lewis acid catalyst, this method, if successful, would directly install a 6-acetyl group. This ketone functionality then serves as a direct precursor for the aminoethyl side chain via reductive amination . In this two-step process, the ketone first reacts with an amine, such as ammonia (B1221849) or a protected amine equivalent, to form an imine or a related intermediate. Subsequent reduction of this C=N double bond furnishes the desired 1-aminoethyl group. wikipedia.org

| Starting Material | Key Intermediate(s) | Key Reaction(s) | Final Product |

| 6-Nitro-1H-indazole | 2-Methyl-6-nitro-2H-indazole, 6-Amino-2-methyl-2H-indazole | N-methylation, Nitro group reduction, Functional group interconversion of the amino group | This compound |

| 2-Methyl-2H-indazole | 6-Acetyl-2-methyl-2H-indazole | Friedel-Crafts acylation, Reductive amination | This compound |

This table outlines two potential synthetic routes for the installation of the C6-aminoethyl side chain on the 2-methyl-2H-indazole core.

Stereoselective Synthesis Approaches for Chiral Aminoethyl Derivatives

The 1-aminoethyl side chain contains a chiral center, and the synthesis of enantiomerically pure forms of this compound is often a critical objective in pharmaceutical development. Stereoselective synthesis can be achieved through various methods, primarily during the reduction of the imine intermediate formed from a ketone precursor like 6-acetyl-2-methyl-2H-indazole.

One common strategy is the use of chiral auxiliaries . A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate, directing the stereochemical outcome of a subsequent reaction. wikipedia.org In the context of synthesizing chiral amines, a chiral amine can be reacted with the ketone to form a chiral imine or enamine. Subsequent reduction and removal of the auxiliary would yield the desired chiral amine. Evans' oxazolidinones are a well-known class of chiral auxiliaries that have been successfully employed in asymmetric alkylation and other stereoselective transformations. nih.gov

Another powerful approach is the use of chiral reducing agents or catalytic asymmetric reduction . wikipedia.org For the reduction of the imine intermediate, a variety of chiral catalysts and reagents can be employed. These include borane (B79455) reagents used in conjunction with chiral oxazaborolidine catalysts (CBS reduction), which are highly effective for the enantioselective reduction of ketones. mdpi.com Transition metal catalysts, such as those based on ruthenium, rhodium, or iridium, complexed with chiral ligands, are also widely used for the asymmetric hydrogenation of C=N bonds. wikipedia.orgresearchgate.net These catalytic methods are often preferred due to their high efficiency and the small amount of chiral material required.

| Approach | Description | Key Reagents/Catalysts |

| Chiral Auxiliary | Temporary incorporation of a chiral group to direct the stereochemical outcome of the reduction. | Evans' oxazolidinones, chiral phenylethylamine |

| Chiral Reducing Agents | Stoichiometric use of a chiral hydride source to achieve stereoselective reduction. | Chiral BINAL-H reagents, DIP-Chloride |

| Catalytic Asymmetric Reduction | Use of a chiral catalyst to facilitate the enantioselective reduction of the imine. | Oxazaborolidine catalysts (e.g., CBS catalyst) with borane, Chiral transition metal complexes (Ru, Rh, Ir) with chiral ligands (e.g., BINAP) |

This table summarizes the main approaches for the stereoselective synthesis of chiral aminoethyl derivatives.

Protecting Group Chemistry in the Synthesis of Substituted Indazoles

Protecting groups are essential tools in the synthesis of complex molecules like substituted indazoles, preventing unwanted reactions at sensitive functional groups while other parts of the molecule are being modified. organic-chemistry.org The choice of protecting group is critical and depends on its stability to the reaction conditions and the ease of its selective removal.

In the synthesis of this compound and its analogues, the primary amino group of the side chain is often protected to avoid side reactions during subsequent synthetic steps. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a broad range of conditions and its facile removal under acidic conditions. organic-chemistry.org The Boc group can be introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O).

The indazole nitrogen atoms themselves can also be protected, particularly the N1 position, to control regioselectivity in certain reactions. However, in the case of 2-methyl-2H-indazole, the N2 position is already substituted. If starting from a 1H-indazole, selective N-protection can be crucial to direct subsequent functionalization. For instance, the 2-(trimethylsilyl)ethoxymethyl (SEM) group has been used for the regioselective protection of the N2 position of indazoles. mdpi.com

The compatibility of different protecting groups is a key consideration in a multi-step synthesis, allowing for an orthogonal protection strategy . This strategy employs protecting groups that can be removed under different conditions, enabling the selective deprotection of one functional group while others remain protected. For example, the acid-labile Boc group can be used in conjunction with a base-labile protecting group like the fluorenylmethyloxycarbonyl (Fmoc) group. organic-chemistry.org

| Protecting Group | Functional Group Protected | Protection Reagent | Deprotection Conditions |

| tert-Butoxycarbonyl (Boc) | Amino | Di-tert-butyl dicarbonate (Boc₂O) | Acidic conditions (e.g., TFA, HCl) nih.govorganic-chemistry.org |

| 2-(Trimethylsilyl)ethoxymethyl (SEM) | Indazole Nitrogen (N2) | SEM-Cl | Fluoride ion source (e.g., TBAF) or acid mdpi.com |

| Fluorenylmethyloxycarbonyl (Fmoc) | Amino | Fmoc-Cl, Fmoc-OSu | Basic conditions (e.g., piperidine) |

This table lists common protecting groups used in the synthesis of substituted indazoles and their typical protection and deprotection conditions.

Chemical Reactivity and Derivatization Studies of 2h Indazole Frameworks

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Indazole Ring System

The indazole ring system can participate in both electrophilic and nucleophilic aromatic substitution reactions, although its reactivity is nuanced by the electronic interplay between the fused benzene (B151609) and pyrazole (B372694) rings.

Electrophilic Aromatic Substitution (SEAr): Indazoles are generally considered heteroaromatic systems that can undergo electrophilic substitution reactions such as halogenation, nitration, and sulfonation. chemicalbook.com The reaction proceeds via the attack of an electrophile by the aromatic ring, leading to a carbocation intermediate known as a Wheland intermediate or arenium ion. wikipedia.orgmasterorganicchemistry.com A subsequent deprotonation step restores the aromaticity. masterorganicchemistry.com

In the context of 2-substituted-2H-indazoles, the substitution pattern is influenced by the directing effects of the pyrazole moiety and any existing substituents on the benzene ring. The nitrogen at the 2-position influences the electron density of the bicyclic system. Reactions such as halogenation often occur at specific positions on the indazole skeleton. For instance, studies on 2-phenyl-2H-indazole using N-bromosuccinimide (NBS) have shown that mono-bromination can be achieved with high yield. nih.gov Further reactions can lead to poly-halogenated products. nih.gov Similarly, chlorination can be performed using N-chlorosuccinimide (NCS). nih.gov Radical nitration of 2H-indazoles has also been reported using iron(III) nitrate (B79036) in the presence of TEMPO. chim.it

| Reaction Type | Reagents | Typical Position of Substitution on 2H-Indazole | Reference |

|---|---|---|---|

| Bromination | N-Bromosuccinimide (NBS) | C3, C7 | nih.gov |

| Chlorination | N-Chlorosuccinimide (NCS) | C3, C7 | nih.gov |

| Nitration | Fe(NO3)3, TEMPO, O2 | C3 | chim.it |

| Acylation | α-Keto Acids, Ag-catalyst | C3 | acs.org |

| Sulfonylation | Sulfonyl hydrazides (electrochemical) | C3 | chim.it |

Nucleophilic Aromatic Substitution (SNAr): Aromatic rings, typically nucleophilic, can undergo nucleophilic substitution if they possess strong electron-withdrawing groups positioned ortho or para to a suitable leaving group, such as a halide. wikipedia.org This SNAr mechanism involves the formation of a stabilized anionic intermediate called a Meisenheimer complex. wikipedia.org While less common for the indazole ring itself without activating groups, this type of reactivity is crucial for the synthesis of certain indazole derivatives. For example, the synthesis of 1-alkyl-1H-indazoles can proceed from 2-halobenzonitriles and N-alkylhydrazines, a process that can be seen as an alternative to a direct SNAr reaction of hydrazine (B178648) with o-fluorobenzonitriles. organic-chemistry.org Heterocyclic rings like pyridine, which are more electron-deficient, undergo SNAr reactions more readily. wikipedia.org

Modifications and Derivatizations at the 1-Aminoethyl Side Chain

The 1-aminoethyl side chain at the C-6 position of 6-(1-Aminoethyl)-2-methyl-2H-indazole provides a reactive handle for a wide array of chemical transformations. The primary amine group is a versatile functional group that can readily undergo reactions such as acylation, alkylation, and sulfonylation.

These modifications are fundamental in medicinal chemistry for tuning the physicochemical properties of a lead compound. For instance, the formation of amides via acylation is a common strategy. This can be achieved by reacting the primary amine with acyl chlorides, anhydrides, or carboxylic acids using coupling agents. Such derivatizations have been used to explore the structure-activity relationships of various bioactive molecules. mdpi.com Visible light-promoted methods have been developed for the C3-carbamoylation of 2H-indazoles using oxamic acids as the carbamoylating source, demonstrating the utility of amide bond formation in this class of compounds. nih.gov

The synthesis of aminothiazole derivatives, a related class of compounds, often involves reactions of an amino group that are analogous to potential modifications of the 1-aminoethyl side chain. researchgate.netmdpi.com These include reactions with various electrophiles to form more complex structures.

| Reaction Type | Reagent Class | Resulting Functional Group | Potential Application |

|---|---|---|---|

| Acylation | Acyl Halides, Anhydrides | Amide | Modulate solubility, create new H-bond donors/acceptors |

| Sulfonylation | Sulfonyl Chlorides | Sulfonamide | Introduce acidic N-H, mimic phosphate (B84403) groups |

| Alkylation | Alkyl Halides (under reducing conditions) | Secondary/Tertiary Amine | Modify basicity and steric profile |

| Reductive Amination | Aldehydes/Ketones, Reducing Agent | Secondary/Tertiary Amine | Introduce diverse substituents |

| Urea/Thiourea Formation | Isocyanates/Isothiocyanates | Urea/Thiourea | Introduce potent H-bond donors |

Investigation of Tautomerism and Isomerization Phenomena in 2H-Indazoles Relevant to Reactivity

Indazole exists in different tautomeric forms, primarily the 1H- and 2H-tautomers, due to the position of the hydrogen atom on the pyrazole ring nitrogen. chemicalbook.comnih.gov This phenomenon, known as annular tautomerism, significantly influences the chemical and biological properties of indazole derivatives. nih.govresearchgate.net

Generally, the 1H-indazole tautomer is thermodynamically more stable than the 2H-indazole form. researchgate.netbeilstein-journals.orgnih.gov The energy difference is reported to be around 2.3-3.6 kcal/mol. chemicalbook.com However, the equilibrium between these tautomers can be influenced by several factors, including the nature and position of substituents, the solvent, and temperature. acs.orgnih.gov For instance, in certain solvents like CDCl₃ or CD₂Cl₂, the 2H-tautomer can be stabilized by strong intramolecular hydrogen bonds. nih.gov The stabilization of the 2H-form can also be achieved through the formation of stable centrosymmetric dimers via intermolecular hydrogen bonds. acs.orgnih.gov

In the case of this compound, the nitrogen at position 2 is substituted with a methyl group, which locks the compound in the 2H-indazole form, preventing tautomerization to the 1H form. This structural feature simplifies its reactivity profile, as reactions will proceed from a single, well-defined isomer. However, understanding the principles of tautomerism is crucial when designing syntheses of N-unsubstituted indazoles, as direct alkylation often yields a mixture of N¹ and N²-substituted products. beilstein-journals.org Reaction conditions, such as the choice of base and temperature, can be manipulated to favor the formation of one isomer over the other. nih.gov

Visible-light-promoted isomerization has also been explored as a method to synthesize specific isomers, such as (E)-3-alkenyl 2H-indazoles, highlighting the role of external stimuli in controlling indazole stereochemistry. acs.org

| Property | 1H-Indazole (Benzenoid) | 2H-Indazole (Quinonoid) | Reference |

|---|---|---|---|

| Relative Stability | More stable (predominant form) | Less stable | nih.govbeilstein-journals.orgnih.gov |

| Basicity | Less basic | More basic | chemicalbook.com |

| Stabilization Factors for 2H-Tautomer | - | Intramolecular H-bonds, intermolecular H-bonds (dimers), specific solvents (less polar) | acs.orgnih.gov |

| Alkylation Product | Often forms a mixture of N¹ and N² products | N/A (already N²-substituted if starting material) | beilstein-journals.org |

Strategies for Conjugation and Linker Chemistry for Advanced Research Applications

The indazole scaffold is a privileged structure in medicinal chemistry, particularly in the development of protein kinase inhibitors for cancer therapy. nih.gov The ability to conjugate the indazole core to other molecular fragments via chemical linkers is essential for creating targeted therapeutics and molecular probes. The compound this compound is well-suited for such applications, with the aminoethyl side chain serving as a prime attachment point for linkers.

Strategies for conjugation often involve forming stable covalent bonds, such as amides or ureas, between the indazole derivative and another molecule. The choice of linker can significantly impact the properties of the final conjugate, including its solubility, cell permeability, and binding affinity to its biological target.

For example, in the development of kinase inhibitors, linkers are used to position a pharmacophore correctly within the ATP-binding pocket of the target kinase. The structure-activity relationship analysis of some indazole derivatives has shown that modifications to linker length and composition, such as changing a vinyl linker to an ethyl linker, can impact biological potency. nih.gov Furthermore, photocatalytic methods have been successfully applied to the late-stage modification of drug molecules and peptides by connecting them to a 2H-indazole core, showcasing a modern approach to creating complex bioconjugates. nih.gov

Common linker strategies include:

Alkyl Chains: Simple, flexible linkers that provide distance between the two conjugated moieties.

Polyethylene Glycol (PEG) Chains: Used to enhance water solubility and improve pharmacokinetic properties.

Peptide Linkers: Can be designed for specific cleavage by proteases or to mimic natural protein interactions.

Rigid Linkers: Such as aromatic rings or alkynes, used to restrict conformational flexibility and optimize binding orientation.

The development of novel indazole derivatives often involves synthesizing a library of compounds with different linkers and side chains to explore the chemical space around a biological target. acs.org

Structure Activity Relationship Sar Studies of 6 1 Aminoethyl 2 Methyl 2h Indazole Analogues

Impact of Substitutions on the Indazole Ring System on Biological Activity

Substitutions on the indazole ring of 6-aminoindazole derivatives have been shown to significantly influence their biological activity, particularly their anti-proliferative effects. The nature and position of these substituents can dramatically alter the potency and selectivity of the compounds.

A key aspect of the SAR of these indazoles is the methylation pattern of the indazole nitrogen. Relocating the methyl group from the N1 to the N2 position has been observed to decrease the anti-proliferative activity of many compounds. rsc.org However, this is not a universal rule, as exceptions have been noted for certain substituents. For instance, in a series of 6-substituted aminoindazoles, the N2-methylated isopropyl- and acetyl-substituted compounds showed potent activity. rsc.org Specifically, an N2-methylated isopropyl derivative demonstrated a significant IC50 value of 2.5 ± 1.6 μM against the HCT116 colon cancer cell line. rsc.org

The presence and nature of a substituent at the C3 position of the indazole ring also play a crucial role. The introduction of a methyl group at the C3 position generally leads to increased toxicity against HCT116 cells. rsc.org When an aryl group is substituted at the C3 position, this trend is even more pronounced, suggesting a preference for aryl substitutions in 3-methylindazole compounds for cytotoxic activity. rsc.org Conversely, the absence of a C3-methyl group appears to be favorable for compounds with small alkyl or acetyl substitutions in terms of their anti-proliferative activity. rsc.org

Furthermore, N-aromatic substitutions on the 6-amino group have yielded compounds with considerable cytotoxicity towards various cancer cell lines, including A549 (lung carcinoma) and SNU-638 (gastric carcinoma), with IC50 values in the micromolar to sub-micromolar range. rsc.orgnih.gov For example, N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine exhibited a potent anti-proliferative activity with an IC50 value of 0.4 ± 0.3 μM in HCT116 cells. nih.govrsc.org Interestingly, the position of a fluoro substituent on a benzyl (B1604629) group attached to the 6-amino position can have a dramatic effect on activity, with a para-fluoro substitution being significantly more potent than a meta-fluoro substitution. rsc.org

The following table summarizes the anti-proliferative activity of selected 6-substituted aminoindazole derivatives, highlighting the impact of substitutions on the indazole ring.

Table 1: Anti-proliferative Activity of Selected 6-Substituted Aminoindazole Derivatives against HCT116 Cancer Cells

| Compound | N-Position of Methyl | C3-Position Substituent | 6-Amino Substituent | IC50 (μM) |

|---|---|---|---|---|

| 20 | - | - | Acetyl | 26.7 ± 15.7 |

| 22 | N2 | - | Isopropyl | 2.5 ± 1.6 |

| 33 | N1 | Methyl | Cyclohexyl | >100 |

| 34 | N1 | Methyl | Benzyl | 13.8 ± 6.5 |

| 36 | N1 | Methyl | 4-Fluorobenzyl | 0.4 ± 0.3 |

| 37 | N1 | Methyl | 3-Fluorobenzyl | 2.2 ± 1.3 |

Data sourced from a study on 6-substituted aminoindazole derivatives as anticancer agents. rsc.orgnih.gov

Role of 1-Aminoethyl Side Chain Modifications in Activity Modulation

The 1-aminoethyl side chain at the 6-position of the indazole ring is a critical determinant of biological activity. Modifications to this chain, including alterations to the amino group and the ethyl linker, can significantly modulate the pharmacological profile of the parent compound.

Alterations to the length and flexibility of the side chain can also have a profound impact on activity. For instance, in a series of 2-phenylquinoline (B181262) derivatives, the position of an (2-aminoethyl)aminomethyl group on the aromatic system was found to be critical for antitumor activity, with the activity correlating with DNA-binding ability. researchgate.net While this study was not on indazole derivatives, it highlights the general principle that the spatial presentation of the amino group relative to the aromatic core is crucial.

Furthermore, substitution on the nitrogen of the aminoethyl side chain can lead to changes in selectivity and potency. For example, N-methylation of amine-containing compounds can alter their biological activity, as seen in a study of 1,3-thiazole derivatives where N-methylation had opposing effects on the activity of different compounds. academie-sciences.fr

Investigation of Stereochemical Influences on Pharmacological Profiles

The 1-aminoethyl side chain of 6-(1-Aminoethyl)-2-methyl-2H-indazole contains a chiral center at the carbon atom attached to both the indazole ring and the amino group. This chirality means the compound can exist as two enantiomers, which are non-superimposable mirror images. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities. nih.gov

The two enantiomers of a chiral drug can differ in their potency, selectivity for receptors, rate of metabolism, and toxicity. nih.gov This is because biological systems, such as enzymes and receptors, are themselves chiral and can interact differently with each enantiomer. nih.gov One enantiomer may bind with high affinity to the target, leading to the desired therapeutic effect, while the other enantiomer may be less active, inactive, or even contribute to undesirable side effects. nih.gov

For some therapeutic agents, the use of a single-enantiomer formulation has been shown to provide a better therapeutic index and an improved pharmacokinetic profile compared to the racemic mixture. nih.gov Therefore, the investigation of the stereochemical influences on the pharmacological profile of this compound analogues is of high importance. This involves the separation of the enantiomers and the individual evaluation of their biological activities. While specific studies on the stereoisomers of this compound were not available in the provided search results, the general principles of stereochemistry in drug action strongly suggest that the two enantiomers of this compound would likely exhibit different pharmacological properties. nih.govijpsjournal.com

Pharmacophore Modeling and Ligand Design Principles for Indazole Derivatives

Pharmacophore modeling is a powerful computational tool used in drug discovery to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to interact with a specific biological target and elicit a biological response. mdpi.comscispace.com For indazole derivatives, pharmacophore models have been instrumental in designing potent and selective inhibitors for various targets, particularly protein kinases. nih.govnih.gov

A common pharmacophore model for indazole-based kinase inhibitors includes several key features:

A hydrogen bond acceptor: The N2 atom of the indazole ring is frequently identified as a crucial hydrogen bond acceptor, often interacting with the backbone NH of a hinge region residue in the kinase active site. nih.gov

A hydrogen bond donor: An amino group or a hydroxyl group, often on a side chain, can act as a hydrogen bond donor.

Aromatic/hydrophobic regions: The indazole ring itself, along with other aromatic substituents, provides essential hydrophobic interactions within the binding pocket. nih.govnih.gov

Excluded volumes: These define regions of space that should not be occupied by the ligand to avoid steric clashes with the protein. mdpi.com

For example, a pharmacophore model developed for Aurora B kinase inhibitors consisted of one hydrogen-bond acceptor, one hydrogen-bond donor, one hydrophobic aliphatic moiety, and one ring aromatic feature. scispace.com This model was successful in distinguishing selective inhibitors of Aurora B from those of the closely related Aurora A. scispace.com

The principles of ligand design for indazole derivatives often focus on optimizing the interactions with these pharmacophoric features. nih.govresearchgate.net This can involve:

Scaffold hopping: Replacing a known core structure with an indazole ring to explore new chemical space while maintaining key interactions. nih.gov

Structure-based design: Using the 3D structure of the target protein to guide the design of ligands that fit optimally into the binding site. nih.gov

Fragment-based design: Identifying small molecular fragments that bind to the target and then growing or linking them to create more potent ligands. nih.gov

These computational approaches, combined with synthetic chemistry and biological evaluation, have led to the discovery of numerous potent and selective indazole-based compounds for a variety of therapeutic applications. nih.gov

Computational and Theoretical Investigations of 6 1 Aminoethyl 2 Methyl 2h Indazole

Quantum Chemical Calculations and Molecular Modeling

Quantum chemical calculations are fundamental to modern chemistry, providing a lens into the electronic structure and energy of molecules. nih.gov These methods, ranging from semi-empirical to high-level ab initio calculations, can predict a variety of molecular properties. scispace.com For the indazole class of compounds, Density Functional Theory (DFT) is a commonly employed method to investigate their molecular properties. physchemres.org

Molecular modeling of the 2-methyl-2H-indazole core, which is central to the structure of 6-(1-Aminoethyl)-2-methyl-2H-indazole, reveals a nearly planar bicyclic system. X-ray crystallography studies of the related compound, 2-methyl-6-nitro-2H-indazole, show that the indazole ring system is almost perfectly planar. researchgate.net This planarity is a key feature of the indazole core and influences how it interacts with other molecules.

Quantum chemical calculations can be used to determine various properties of indazole derivatives, as illustrated by the theoretical data for a representative set of such compounds in the table below. These calculations are crucial for understanding the reactivity and electronic nature of these molecules.

| Calculated Property | Description | Typical Values for Indazole Derivatives |

|---|---|---|

| $E_{HOMO}$ (Highest Occupied Molecular Orbital Energy) | Indicates the ability of a molecule to donate electrons. | -6.0 to -7.5 eV |

| $E_{LUMO}$ (Lowest Unoccupied Molecular Orbital Energy) | Indicates the ability of a molecule to accept electrons. | -1.0 to -2.5 eV |

| $\Delta E$ (HOMO-LUMO Energy Gap) | Relates to the chemical reactivity and stability of the molecule. | 4.0 to 5.5 eV |

| Dipole Moment ($\mu$) | Measures the overall polarity of the molecule. | 1.5 to 4.0 D |

Molecular Docking Studies and Protein-Ligand Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to understand how a potential drug molecule might interact with a biological target, such as a protein.

For the indazole class of compounds, molecular docking studies have been instrumental in identifying potential biological targets and elucidating binding modes. nih.govnih.gov For instance, various indazole derivatives have been docked into the active sites of enzymes like kinases and cyclooxygenases to predict their inhibitory potential. nih.gov These studies often reveal that the planar indazole ring participates in key interactions, such as pi-stacking with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) within the protein's binding pocket. The substituents on the indazole ring, such as the 1-aminoethyl group in this compound, are critical as they can form specific hydrogen bonds or electrostatic interactions that anchor the molecule in the active site and determine its binding affinity and selectivity.

The following table summarizes typical interactions observed in docking studies of indazole derivatives with protein targets.

| Type of Interaction | Description | Relevant Moieties |

|---|---|---|

| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom and a nearby electronegative atom. | Amine (NH2) group, Indazole nitrogen atoms |

| $\pi$-$\pi$ Stacking | Non-covalent interaction between aromatic rings. | Indazole bicyclic ring |

| Hydrophobic Interactions | Interactions between nonpolar groups in an aqueous environment. | Methyl group, Ethyl group |

| Electrostatic Interactions | Attractive or repulsive forces between charged or polar groups. | Protonated amine group |

In Silico Prediction of Biological Interaction Profiles

In silico methods are extensively used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as potential toxicity, of drug candidates. These predictions are vital for prioritizing compounds for further experimental testing. For indazole derivatives, various computational tools can be employed to generate a biological interaction profile.

Studies on related indazole compounds have shown that they often exhibit drug-like properties according to Lipinski's rule of five, suggesting good potential for oral bioavailability. nih.gov The prediction of a compound's interaction with metabolic enzymes, such as the Cytochrome P450 (CYP) family, is also a critical component of its in silico profile. For example, some indazole derivatives have been predicted to be inhibitors of specific CYP isoenzymes, which is an important consideration in drug development.

A representative in silico ADME profile for a hypothetical indazole derivative is presented below.

| ADME Property | Predicted Value/Classification | Implication |

|---|---|---|

| Molecular Weight | < 500 g/mol | Favorable for absorption |

| LogP (Lipophilicity) | 1.5 - 3.5 | Balanced solubility and permeability |

| Hydrogen Bond Donors | 1 - 3 | Good interaction potential |

| Hydrogen Bond Acceptors | 2 - 4 | Good interaction potential |

| Human Intestinal Absorption | High | Good oral bioavailability |

Conformational Analysis and Stability Studies

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a molecule like this compound, the primary focus of conformational analysis would be the rotatable bonds in the 1-aminoethyl side chain.

The rotation around the bond connecting the ethyl group to the indazole ring and the bond within the ethyl group itself will give rise to various conformers with different energies. Computational methods can be used to calculate the potential energy surface for these rotations and identify the most stable, low-energy conformations. nih.gov

The stability of these conformers is influenced by steric and electronic effects. For instance, steric hindrance between the amino group, the methyl group of the side chain, and the indazole ring will destabilize certain conformations. Conversely, intramolecular hydrogen bonding between the amino group and a nitrogen atom of the indazole ring could stabilize specific arrangements. A study on the related 2-methyl-6-nitro-2H-indazole has confirmed the planarity of the core indazole structure, which serves as a rigid anchor for the flexible side chain. researchgate.net Understanding the preferred conformation is crucial as it dictates the three-dimensional shape of the molecule, which in turn affects how it fits into a protein's binding site.

Analytical Methodologies for Characterization in Research Settings

Spectroscopic Techniques for Structural Elucidation

Spectroscopy provides unparalleled insight into the molecular architecture of a compound. By interacting with electromagnetic radiation, molecules generate unique spectral fingerprints that reveal their precise structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Analysis of 1D (¹H, ¹³C) and 2D NMR spectra allows for the unambiguous assignment of all atoms in 6-(1-Aminoethyl)-2-methyl-2H-indazole.

¹H NMR provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this molecule, the spectrum would show distinct signals for the aromatic protons on the indazole ring, the methine (CH) and methyl (CH₃) protons of the aminoethyl side chain, the N-methyl protons, and the amine (NH₂) protons.

¹³C NMR reveals the number of chemically distinct carbon atoms. The spectrum for this compound would display signals corresponding to the carbons of the indazole core, the N-methyl group, and the two carbons of the aminoethyl side chain.

2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish connectivity. COSY would confirm the coupling between the methine and methyl protons of the side chain, while HSQC would correlate each proton signal to its directly attached carbon atom.

While specific experimental data for this compound is not widely published, the expected chemical shifts can be predicted based on known data for similar indazole structures, such as 2-methyl-2H-indazole derivatives. evitachem.combldpharm.com

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Assignment | Predicted ¹H NMR Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration | Predicted ¹³C NMR Chemical Shift (δ, ppm) |

|---|---|---|---|---|

| H3 | ~8.0-8.2 | s | 1H | ~122-124 |

| H4 | ~7.5-7.7 | d | 1H | ~120-122 |

| H5 | ~6.9-7.1 | dd | 1H | ~121-123 |

| H7 | ~7.3-7.5 | s | 1H | ~117-119 |

| N-CH₃ | ~4.1-4.3 | s | 3H | ~35-37 |

| CH-NH₂ | ~4.0-4.2 | q | 1H | ~50-55 |

| CH-CH₃ | ~1.4-1.6 | d | 3H | ~22-25 |

Mass Spectrometry (MS), including Electrospray Ionization Mass Spectrometry (ESI-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is crucial for determining the molecular weight and elemental composition of a compound.

ESI-MS is a soft ionization technique particularly well-suited for polar, thermally labile molecules like this compound. In positive ion mode, the primary species observed would be the protonated molecule [M+H]⁺. For this compound, with a molecular formula of C₁₀H₁₄N₃ and a molecular weight of 176.24 g/mol , the expected [M+H]⁺ peak would appear at an m/z of approximately 177.25.

LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. bldpharm.com This hyphenated technique is invaluable for analyzing complex mixtures and confirming the identity of the main peak in a chromatogram. High-resolution mass spectrometry (HRMS), often coupled with LC, can determine the molecular formula with high accuracy by providing an exact mass measurement.

Key fragmentation patterns in the MS/MS spectrum would likely involve the loss of the aminoethyl side chain, providing further structural confirmation.

Table 2: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Description |

|---|---|---|

| [M+H]⁺ | ~177.25 | Protonated molecular ion |

| [M-NH₂]⁺ | ~161.24 | Loss of the amino group |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound would exhibit characteristic absorption bands confirming its key structural features.

The primary amine (NH₂) group would be identified by two distinct N-H stretching bands in the region of 3300-3500 cm⁻¹. The C-H bonds of the aromatic indazole ring and the aliphatic ethyl and methyl groups would show stretching absorptions just above and below 3000 cm⁻¹, respectively. The C=N and C=C stretching vibrations of the indazole ring system would appear in the 1500-1620 cm⁻¹ region. chemicalbook.com

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Description |

|---|---|---|

| N-H Stretch | 3300 - 3500 | Primary amine (two bands) |

| C-H Stretch (Aromatic) | 3000 - 3100 | Aryl C-H |

| C-H Stretch (Aliphatic) | 2850 - 2980 | Alkyl C-H |

| C=N / C=C Stretch | 1500 - 1620 | Indazole ring system |

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating the target compound from any impurities, unreacted starting materials, or side products from the synthesis.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

HPLC is a cornerstone technique for determining the purity of a pharmaceutical intermediate or active compound. fishersci.fi A sample of this compound would be dissolved and injected into the HPLC system. Given the compound's polarity, a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water (often with an acid modifier like formic acid or TFA) and an organic solvent (like acetonitrile (B52724) or methanol) would likely be used. The purity is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram.

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Separation

UPLC is an advancement of HPLC that uses columns with smaller particle sizes (<2 µm), resulting in significantly higher resolution, faster analysis times, and improved sensitivity. bldpharm.combldpharm.com This enhanced separation power is particularly useful for detecting trace impurities that might not be resolved by conventional HPLC, providing a more accurate assessment of the compound's purity. The principles of separation remain the same as HPLC, but the operational pressures are much higher.

Advanced Characterization Techniques (e.g., X-ray Crystallography for Binding Mode Elucidation)

Beyond routine identification, advanced analytical techniques are pivotal for a deeper understanding of the three-dimensional structure and potential interactions of this compound, particularly in the context of its biological activity.

X-ray Crystallography: This powerful technique allows for the precise determination of the atomic and molecular structure of a compound in its crystalline state. By analyzing the diffraction pattern of X-rays passing through a single crystal of the substance, a detailed three-dimensional electron density map can be generated, from which the exact spatial arrangement of atoms and the conformation of the molecule can be elucidated.

While a specific crystal structure for this compound is not publicly available, the crystallographic analysis of analogous indazole derivatives provides a strong precedent for its structural determination. For example, the crystal structure of 2-Methyl-6-nitro-2H-indazole has been determined, providing precise bond lengths and angles for the 2-methyl-2H-indazole core. nih.govnih.gov In this related structure, the indazole ring system is nearly planar. nih.govnih.gov Such studies are crucial for understanding the intrinsic geometry of the indazole scaffold.

A primary application of X-ray crystallography in drug discovery and medicinal chemistry is the elucidation of the binding mode of a ligand within the active site of a biological target, such as a protein or enzyme. To achieve this, the target protein is co-crystallized with the compound of interest, in this case, this compound. The resulting crystal structure of the protein-ligand complex reveals the specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that govern the binding event. This information is invaluable for structure-activity relationship (SAR) studies and for the rational design of more potent and selective analogs.

The table below presents representative crystallographic data for a related indazole derivative, 2-Methyl-6-nitro-2H-indazole, illustrating the type of detailed structural information that can be obtained through X-ray diffraction analysis. nih.govnih.gov

| Crystal Data for 2-Methyl-6-nitro-2H-indazole | |

| Parameter | Value |

| Chemical Formula | C₈H₇N₃O₂ |

| Molecular Weight | 177.17 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 3.793 (3) |

| b (Å) | 12.200 (8) |

| c (Å) | 16.675 (11) |

| β (°) | 95.722 (9) |

| Volume (ų) | 767.7 (9) |

| Z | 4 |

| Calculated Density (Mg m⁻³) | 1.533 |

| Temperature (K) | 113 |

Q & A

Basic Research Questions

What synthetic routes are available for 6-(1-Aminoethyl)-2-methyl-2H-indazole, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis of this compound derivatives typically involves amide coupling or alkylation reactions. For example, describes a General Procedure F2 for amide formation using Me3Al and THF under reflux (100–120°C), yielding intermediates like ethyl 3-(1-aminoethyl)-1H-pyrazole-5-carboxylate. Optimization may involve adjusting stoichiometry (1.1–1.5 equiv of amine), solvent choice (THF vs. DMF), and reaction duration (12–24 hours) to improve yields. highlights the use of K2CO3 as a base in DMF for alkylation, achieving 34–63% yields for indazole derivatives. Reaction monitoring via TLC or HPLC is critical to identify side products and optimize purification steps.

How can structural confirmation of this compound be achieved?

Methodological Answer:

Structural validation relies on spectroscopic and crystallographic methods. demonstrates X-ray crystallography for 2-methyl-6-nitro-2H-indazole, reporting unit cell parameters (e.g., monoclinic P21/c, β = 95.722°) to confirm spatial arrangement. and emphasize 1H NMR (400–500 MHz) for verifying substituent positions, such as δ 1.18–1.21 ppm for ethyl groups or δ 8.61 ppm for pyridine protons. Mass spectrometry (e.g., ESIMS m/z 450.2 in ) and elemental analysis further validate molecular composition.

Advanced Research Questions

How can molecular docking and ADMET analysis guide the biological evaluation of this compound derivatives?

Methodological Answer:

outlines a workflow combining in-silico docking (e.g., EGFR inhibition studies) with ADMET predictions. Tools like AutoDock Vina or Schrödinger Suite can assess binding affinities to target proteins (e.g., EGFR kinase domain). ADMET analysis evaluates logP (lipophilicity), CYP450 interactions, and Ames toxicity. For example, derivatives with logP < 5 and low CYP inhibition are prioritized for in-vitro assays. Contradictions between docking scores and experimental IC50 values (e.g., poor solubility masking activity) require iterative redesign, such as adding polar groups (e.g., -COOH in ) or modifying substituents.

What strategies resolve contradictions in cytotoxicity data for indazole derivatives?

Methodological Answer:

Discrepancies in cytotoxicity may arise from assay conditions (e.g., cell line variability) or compound stability. recommends:

- Dose-response curves : Test multiple concentrations (e.g., 1–100 µM) to confirm IC50 reproducibility.

- Metabolic stability assays : Use liver microsomes (human/rodent) to identify rapid degradation (e.g., via CYP3A4).

- Solubility enhancement : Co-solvents (DMSO ≤ 0.1%) or formulation adjustments (nanoparticles) can mitigate false negatives.

Cross-validation with orthogonal assays (e.g., apoptosis markers vs. MTT) is critical.

How can regioselectivity challenges in indazole functionalization be addressed?

Methodological Answer:

Regioselective modifications at the indazole core require careful control of reaction conditions. demonstrates that alkylation of indazole with Br(CH2)nCO2Et in DMF/K2CO3 favors N1-substitution (e.g., 2e vs. 3e in a 59:31 ratio). Steric and electronic factors dictate selectivity: bulky electrophiles (e.g., Br(CH2)10CO2Et) may shift preference to N2. Computational modeling (e.g., DFT calculations) of transition states, as in , can predict regioselectivity. Alternative approaches include protecting group strategies (e.g., tert-butyl carbamates in ) to direct functionalization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.